(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a quinoline core substituted with a 4-methyl group, a 4-chlorophenylsulfanyl moiety at position 2, and a (2E)-3-(4-bromophenyl)prop-2-en-1-one chain at position 2. Chalcones, known for their α,β-unsaturated ketone system, are studied for antimicrobial, anticancer, and anti-inflammatory properties, with halogenation often improving pharmacokinetic profiles .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNOS/c1-16-21-4-2-3-5-22(21)28-25(30-20-13-11-19(27)12-14-20)24(16)23(29)15-8-17-6-9-18(26)10-7-17/h2-15H,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDEWWQFZWEJD-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinoline derivative.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction between the bromophenyl and chlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the enone moiety to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, altering their activity and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline Moieties
- (2E)-3-(4-Bromophenyl)-1-(2-methyl-4-phenyl-3-quinolyl)prop-2-en-1-one Structural Differences: Lacks the 4-chlorophenylsulfanyl group but retains the quinoline core and bromophenyl chalcone chain. Crystallography: Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.6407 Å, b = 10.0395 Å, c = 15.5193 Å .
Halogen-Substituted Chalcones
- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Structural Differences: Replaces the quinoline-sulfanyl group with a simpler 4-fluorophenyl ring. Crystallography: Forms a monoclinic lattice (P21/n) with intermolecular C–H⋯O, C–H⋯F, and C–H⋯Br interactions, creating a V-shaped fiber parallel to the [101] direction. The dihedral angle between aromatic rings is 8.49°, indicating near-planarity . Implications: Fluorine’s electronegativity enhances dipole interactions, whereas the bulkier quinoline-sulfanyl group in the target compound may introduce steric hindrance, altering binding affinities .
- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Structural Differences: Substitutes the bromophenyl group with 4-methylphenyl and lacks the quinoline system. Physicochemical Data: Molecular weight = 256.73 g/mol, ChemSpider ID 19954256 .
Heterocyclic Chalcone Derivatives
- (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Structural Differences: Incorporates a pyrazole ring instead of the quinoline-sulfanyl unit. Crystallography: Refined to R = 0.043, with a data-to-parameter ratio of 17.2, indicating high structural precision . Implications: The pyrazole’s nitrogen-rich system may facilitate hydrogen bonding, differing from the sulfur-mediated interactions in the target compound .
- (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one Structural Differences: Features a dimethylquinoline group instead of the sulfanyl-chlorophenyl substitution. Bioactivity: Exhibits antimalarial and anticancer properties, suggesting the quinoline scaffold’s critical role in bioactivity .
Research Implications
- Halogen Effects : Bromine and chlorine enhance lipophilicity and metabolic stability, while fluorine improves dipole interactions .
- Sulfur vs. Nitrogen Heterocycles: Sulfanyl groups (as in the target compound) may confer unique intermolecular interactions (e.g., S···Br), whereas pyrazole or quinoline nitrogen atoms facilitate hydrogen bonding .
- Quinoline Core: The rigid quinoline scaffold likely enhances binding to biological targets (e.g., enzymes) compared to simpler aryl chalcones .
Q & A
Q. Table 1: Comparative Crystallographic Data for Chalcone Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
|---|---|---|---|---|---|---|---|
| Bromophenyl-chalcone | P1 | 6.6407 | 10.0395 | 15.5193 | 95.23 | 988.92 | |
| Chlorophenyl-chalcone | P21/n | 4.0060 | 23.1253 | 13.4933 | 96.34 | 1242.4 |
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| C=O | 190–195 (13C) | 1640–1680 |
| C–S | – | 650–700 |
| C–Br | – | 550–600 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
